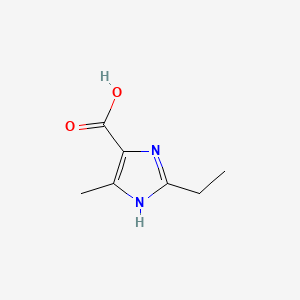

2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid

Description

2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid is a substituted imidazole derivative characterized by an ethyl group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 5.

The carboxylic acid group enhances polarity, making the compound more water-soluble compared to its ester derivatives. However, structural modifications, such as esterification or salt formation, are commonly employed to optimize bioavailability in pharmaceutical contexts .

Properties

IUPAC Name |

2-ethyl-5-methyl-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-5-8-4(2)6(9-5)7(10)11/h3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRXGTYXXJTMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84255-25-4 | |

| Record name | 2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84255-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-cyanoacetate with methylamine, followed by cyclization with formic acid. The reaction conditions often require moderate temperatures and the presence of a catalyst to facilitate the formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the imidazole ring.

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazoles.

Scientific Research Applications

2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid has several scientific research applications:

Chemistry: It serves as a precursor in the synthesis of complex organic molecules and catalysts.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The imidazole ring’s ability to coordinate with metal ions and form hydrogen bonds plays a crucial role in its activity.

Comparison with Similar Compounds

Carboxylic Acid vs. Ester Derivatives

- Solubility : The free carboxylic acid (target compound) exhibits higher aqueous solubility due to ionization, whereas ester derivatives (e.g., ) are more lipophilic, favoring cellular uptake .

- Stability : Esters are prone to hydrolysis under acidic or enzymatic conditions, while the carboxylic acid form is more stable but may require formulation as a salt (e.g., hydrochloride in ) for enhanced stability .

Substituent Effects

- Position 2: Ethyl (target) vs. propyl () vs. amino (). Amino groups introduce hydrogen-bonding capacity, altering binding affinity .

- Position 4 : Methyl (target) vs. ethyl () vs. isopropyl (). Branched substituents (e.g., isopropyl) may enhance metabolic stability by reducing oxidative degradation .

Biological Activity

2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique imidazole ring structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₇H₉N₂O₂

- Molecular Weight : 155.16 g/mol

- Appearance : Light yellow to brown solid or powder

- Melting Point : 203°C to 207°C

- Solubility : Soluble in various organic solvents

The biological activity of 2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid is primarily attributed to its ability to act as an enzyme inhibitor and receptor modulator. The imidazole ring can coordinate with metal ions and form hydrogen bonds, facilitating interactions with specific molecular targets involved in various biochemical pathways.

Antiviral Activity

Research indicates that derivatives of imidazole compounds, including 2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid, exhibit antiviral properties. For example, certain analogs have shown efficacy against orthopoxviruses, suggesting their potential use in virology and infectious disease treatment.

Antimicrobial Activity

Studies have demonstrated that compounds structurally related to 2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid possess significant antibacterial and antifungal activities. For instance, the minimum inhibitory concentration (MIC) values for related compounds against various bacterial strains range from 4.69 to 156.47 µM .

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Candida albicans | 16.69 - 78.23 |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of HIV treatment. It has been reported to disrupt the interaction between HIV integrase and LEDGF/p75 protein, with certain derivatives achieving inhibition rates exceeding 50% .

Case Studies

-

Study on Antiviral Properties :

In a study assessing the antiviral activity of various imidazole derivatives, several compounds were tested against HIV integrase interactions. The results indicated that modifications on the imidazole ring significantly affected inhibitory potency, with some compounds achieving up to 90% inhibition . -

Antimicrobial Assessment :

A comprehensive evaluation of synthesized alkaloids revealed that certain derivatives of imidazole exhibited moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.